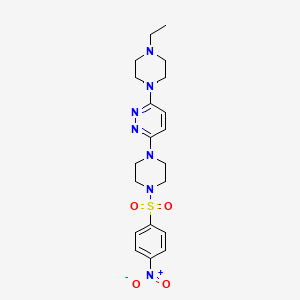

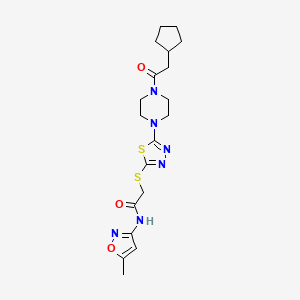

![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Reactions and Synthesis

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is involved in various chemical reactions, contributing to the synthesis of heterocycles and complex molecules. For example, Shibuya (1984) demonstrated that active methylene compounds react with certain sulfonyloxy derivatives to yield a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984). Similarly, Ohkata et al. (1985) explored the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showing the selective oxidation of the sulfide moiety through various oxidizing agents, which can be linked to the broader reactivity profile of sulfone derivatives (Ohkata, Takee, & Akiba, 1985).

Oxidative Reactions

The compound has been utilized to understand oxidative reaction mechanisms. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines via iodane-mediated phenylation and oxygenation, demonstrating the compound's utility in studying regioselective dearomatization processes (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Analytical Applications

The reactivity of iodoso derivatives, including those similar in structure to this compound, has been thoroughly investigated for the determination of various sulfur functions, suggesting its potential use as an analytical reagent in identifying thiols, thioureas, and other sulfur-containing compounds (Srivastava, 1982).

Environmental and Biotechnological Applications

The study of dibenzothiophene catabolism, including the use of flavin-N5-oxide intermediates, highlights the potential of sulfone derivatives in bioremediation processes. Adak and Begley (2016) provided insights into the enzymatic breakdown of dibenzothiophene sulfone, contributing to our understanding of sulfur compound biodegradation pathways (Adak & Begley, 2016).

Photochemistry and Photophysics

Research on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, similar in structural complexity to this compound, has provided valuable insights into the effects of heavy atom substitution on quantum yields, offering potential applications in photodegradation studies and the development of photoresponsive materials (Nag & Jenks, 2004).

特性

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVAJQNLICTLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

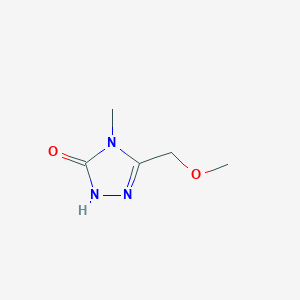

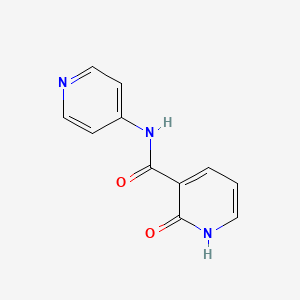

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)

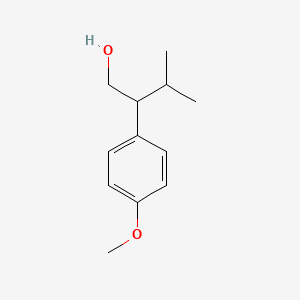

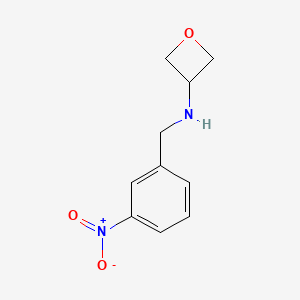

![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)

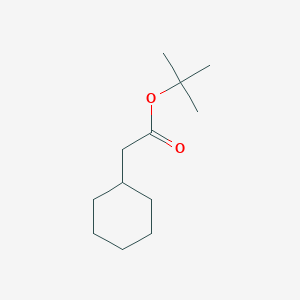

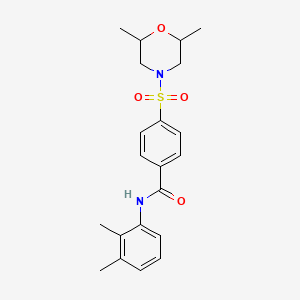

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)